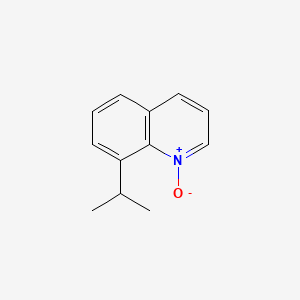

8-isopropylquinoline N-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

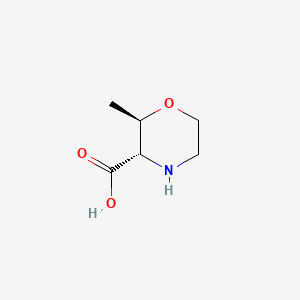

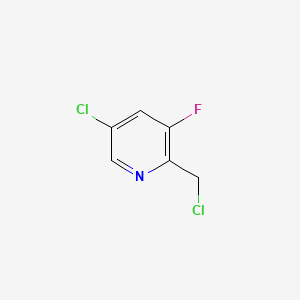

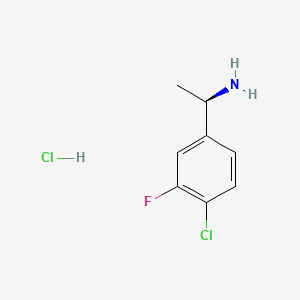

8-Isopropylquinoline N-oxide is a chemical compound with the empirical formula C12H13NO . It has a molecular weight of 187.24 . It is used as a reagent in various chemical reactions, such as the oxidative cyclization of diynes in the presence of a gold catalyst .

Synthesis Analysis

8-Isopropylquinoline N-oxide can be used in the synthesis of 8-(1-methylethyl)-2-[(4-methylphenyl)sulfonyl]-quinoline by deoxygenative and selective sulfonylation with sodium p-toluenesulfinate using iodine/TBHP as a catalyst . It can also be used in the preparation of pyrrolo[3,4-c]quinolin-1-ones by asymmetric alkyne oxidation of chiral N-propargyl ynamides in the presence of a copper catalyst .

Molecular Structure Analysis

The molecular structure of 8-isopropylquinoline N-oxide is represented by the SMILES string CC(C)c1cccc2cccn+c12 . The InChI key for the compound is LYLSTLGFFOQSKE-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

8-Isopropylquinoline N-oxide is a liquid at room temperature . It has a refractive index of 1.644 and a density of 1.134 g/mL at 25 °C . The compound should be stored at temperatures between 2-8°C .

科学的研究の応用

Biological Activities of Isoquinoline Alkaloids : Isoquinoline N-oxide alkaloids, including 8-isopropylquinoline N-oxide, have shown antimicrobial, antibacterial, antitumor, and other activities. These compounds are considered important for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).

Copper-Catalyzed Hydroxylation : 8-isopropylquinoline N-oxide has been identified as an efficient ligand in copper-catalyzed hydroxylation of aryl iodides, bromides, and chlorides, showing great functional group tolerance and excellent selectivity (Yang, Li, Wang, Yao, & Jiang, 2011).

Copper-Catalyzed C–S Cross-Coupling : This compound has been used as a superior ligand in CuI-catalyzed C–S coupling reactions, demonstrating high chemoselectivity and functional-group tolerance (Su, Qiu, Yao, Zhang, & Jiang, 2012).

Use in Organic Synthesis : It has been utilized as a ligand to promote copper-catalyzed Ullman C-N coupling reactions, indicating a high functional group tolerance and chemoselectivity in these reactions (Yang, Qiu, Li, Wang, & Jiang, 2011).

Synthesis of Multisubstituted Isoquinoline and Pyridine N-Oxides : It has been used in Rh(III)-catalyzed cyclization of oximes and diazo compounds for synthesizing multisubstituted isoquinoline and pyridine N-oxides (Shi, Koester, Boultadakis-Arapinis, & Glorius, 2013).

Gold-Catalyzed Intermolecular Alkyne Oxidation : This compound has been used in the synthesis of 3-coumaranones, indicating its utility in organic synthesis and natural product synthesis (Shu, Liu, Liu, Li, Yu, He, Lu, & Ye, 2015).

Corrosion Protection : It has been combined with graphene oxide for corrosion protection of metals, demonstrating its potential in materials science (Zoubi, Kim, Kim, & Ko, 2019).

Analytical and Therapeutic Applications : Its derivatives have been studied for various analytical and therapeutic applications, including in vitro and in vivo antileishmanial activity (Duarte et al., 2016).

Adsorption of Heavy Metals : Graphene oxide modified with 8-isopropylquinoline N-oxide has been used for the adsorption of heavy metals from wastewater (Sheikhmohammadi et al., 2017).

Sensor Development : It has been involved in the development of sensors for the determination of biomolecules like guanine and adenine (Chen, Mei, Chen, Wang, Li, & Wang, 2017).

特性

IUPAC Name |

1-oxido-8-propan-2-ylquinolin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(2)11-7-3-5-10-6-4-8-13(14)12(10)11/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLSTLGFFOQSKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1[N+](=CC=C2)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-isopropylquinoline N-oxide | |

Q & A

Q1: What is the role of 8-isopropylquinoline N-oxide in the synthesis of 3-coumaranones?

A1: In the study by [], 8-isopropylquinoline N-oxide functions as an oxidant in the gold-catalyzed reaction. It facilitates the oxidation of the alkyne functionality present in o-ethynylanisoles. This oxidation step is crucial for the formation of the desired 3-coumaranone ring system. Essentially, 8-isopropylquinoline N-oxide enables the transformation of the starting material into the target product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate](/img/structure/B567320.png)